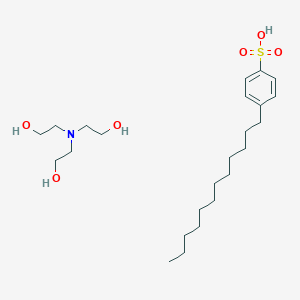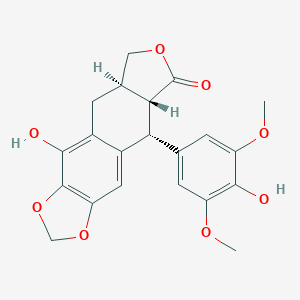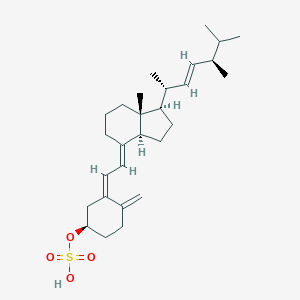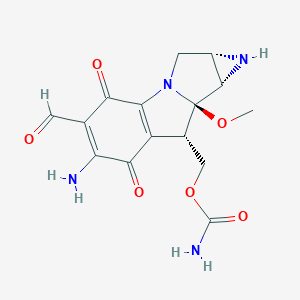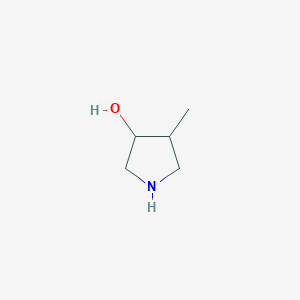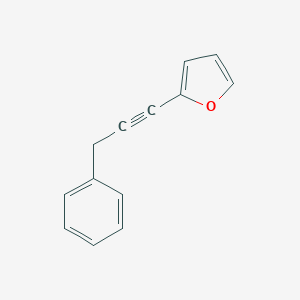
Carlina oxide
Vue d'ensemble
Description
Carlina oxide is a natural compound found in the root essential oil of Carlina acaulis, a plant traditionally used in various treatments for stomach and skin diseases. It has been identified as the main component of the essential oil, constituting a significant percentage of its composition . Carlina oxide has been studied for its potential therapeutic applications and its role in the plant's bioactivity against various biological targets.
Synthesis Analysis
The synthesis of carlina oxide involves the distillation of Carlina acaulis roots. The purity of the obtained compound is typically confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS), infrared (IR), Raman
Applications De Recherche Scientifique
Raman Spectroscopy in Essential Oil Analysis
A study by Strzemski et al. (2017) utilized Raman spectroscopy to analyze the essential oil distribution in the root of Carlina acanthifolia subsp. utzka, where Carlina oxide was identified as the main component. This method proved effective for the non-destructive analysis of plant material, showing the high stability of the essential oil and its localization mostly in the outer layer of the root (Strzemski et al., 2017).
Antitrypanosomal and Antimicrobial Properties
Herrmann et al. (2011) reported that Carlina oxide, the main compound in the essential oil of Carlina acaulis, exhibits strong activity against certain MRSA strains, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicans, C. glabrata, and Trypanosoma brucei brucei. This indicates its potential as a lead compound for developing drugs to treat African trypanosomiasis and multiresistant gram-positive bacteria (Herrmann et al., 2011).
Voltammetric Methodology for Carlina Oxide Determination
Strzemski et al. (2019) developed a fast, low-cost voltammetric method using a boron-doped diamond electrode to determine Carlina oxide in plant extracts. This approach presents an efficient alternative for quantitative analysis of Carlina oxide, showing the potential for broader application in the analysis of essential oils (Strzemski et al., 2019).
Toxicity Studies of Carlina Oxide
Wnorowski et al. (2020) examined the toxicity profile of Carlina oxide, showing its toxic effects on human cell lines and zebrafish in the zebrafish acute toxicity test (ZFET). This study highlights the importance of safety evaluation in the therapeutic use of plant extracts containing Carlina oxide (Wnorowski et al., 2020).
Mosquito Larvicidal Properties
Benelli et al. (2019) discovered the potent larvicidal activity of Carlina oxide against Culex quinquefasciatus larvae. This finding is significant for developing botanical insecticides for mosquito control, considering the rapid resistance development in mosquitoes against conventional larvicides (Benelli et al., 2019).
Antioxidant and Antimicrobial Activities
Achiri et al. (2021) explored the antioxidant, antimicrobial, and anti-inflammatory activities of Carlina oxide isolated from Carlina hispanica roots. The study also examined the combinatory effect of Carlina oxide with other compounds, suggesting its potential application in the pharmaceutical industry (Achiri et al., 2021).
Antibacterial and Antifungal Activities of Carlina acaulis Oil
Rosato et al. (2021) evaluated the antimicrobial and antifungal activities of Carlina acaulis essential oil, Carlina oxide, and their nanoemulsion, showing significant activity against various bacterial and fungal strains. This study underscores the potential of C. acaulis-derived products as natural antibacterial and antifungal agents (Rosato et al., 2021).
Impact of Cultivation Systems on Secondary Metabolites
Strzemski et al. (2019) investigated how different cultivation systems affect the content of secondary metabolites in Carlina acaulis, including Carlina oxide. The study provides valuable insights for optimizing cultivation methods to maximize the yield of bioactive compounds (Strzemski et al., 2019).
Insecticidal Activity and Mammalian Safety
Benelli et al. (2021) assessed the insecticidal activity and safety of Carlina acaulis root essential oil and Carlina oxide against Musca domestica and its safety in mammals. This study highlights the potential of these compounds for developing botanical insecticides while ensuring safety for non-target organisms (Benelli et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-phenylprop-1-ynyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHFCVRNWSKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198237 | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carlina oxide | |
CAS RN |
502-22-7 | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carlina oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



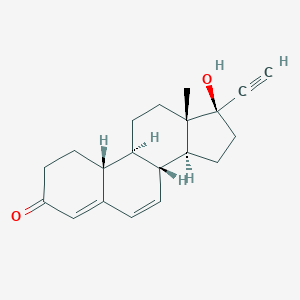
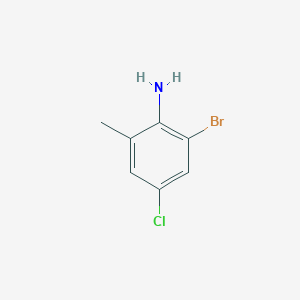
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
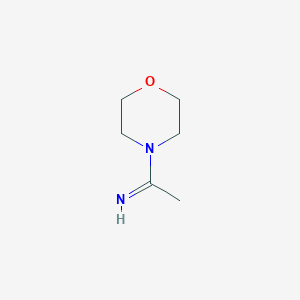
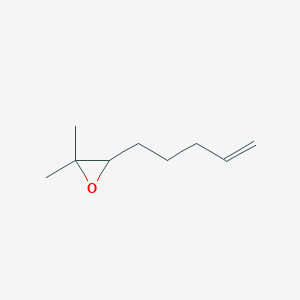
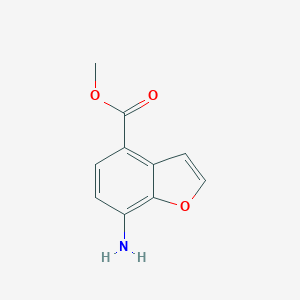
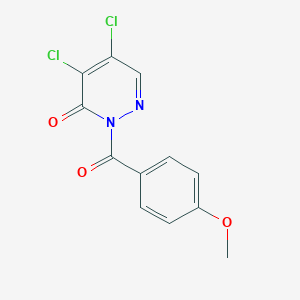
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
